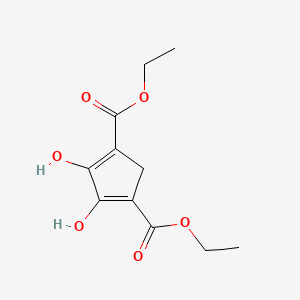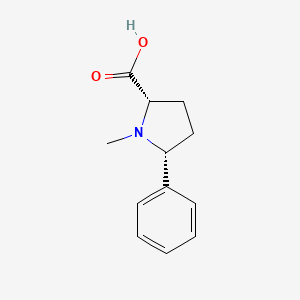
Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate is an organic compound with the molecular formula C11H14O6 and a molecular weight of 242.23 g/mol . This compound is characterized by its cyclopentadiene ring substituted with two hydroxyl groups and two ester groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate typically involves the reaction of cyclopentadiene with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of diethyl 4,5-dioxocyclopenta-3,5-diene-1,3-dicarboxylate.
Reduction: Formation of diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dimethanol.
Substitution: Formation of diethyl 4,5-dichlorocyclopenta-3,5-diene-1,3-dicarboxylate.
Applications De Recherche Scientifique
Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in research .
Comparaison Avec Des Composés Similaires
- Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate
- Diethyl 3,4-dihydroxycyclopent-1-ene-1,2-dicarboxylate
Comparison: Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclopentadiene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the hydroxyl groups influences the compound’s ability to undergo specific reactions and interact with other molecules .
Propriétés
Formule moléculaire |
C11H14O6 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h12-13H,3-5H2,1-2H3 |
Clé InChI |
DIECDYKPEFJMCO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C1)C(=O)OCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)

![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
